molecular formula C15H10N4O B15172222 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine

6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine

Cat. No.: B15172222
M. Wt: 262.27 g/mol
InChI Key: PVCNZHRBNULTPH-UHFFFAOYSA-N
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Description

6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine is a heterocyclic compound that features both benzoxazole and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine typically involves the condensation of 2-aminobenzoxazole with 2-chloro-1,8-naphthyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine is unique due to the combination of benzoxazole and naphthyridine moieties, which confer distinct electronic and steric properties. This dual functionality enhances its potential as a versatile scaffold in drug design and material science .

Properties

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

6-(1,3-benzoxazol-2-yl)-1,8-naphthyridin-2-amine

InChI

InChI=1S/C15H10N4O/c16-13-6-5-9-7-10(8-17-14(9)19-13)15-18-11-3-1-2-4-12(11)20-15/h1-8H,(H2,16,17,19)

InChI Key

PVCNZHRBNULTPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CN=C4C(=C3)C=CC(=N4)N

Origin of Product

United States

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